molecular formula C13H18BrClN2OSi B8761183 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 1092579-89-9

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B8761183
CAS No.: 1092579-89-9
M. Wt: 361.73 g/mol
InChI Key: ADGWXKWZPRTMRH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and a trimethylsilyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, including halogenation and silylation reactions. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- include other halogenated pyrrolo[2,3-b]pyridines and silylated heterocycles. Examples include:

  • 5-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
  • 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Uniqueness

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that may not be present in other similar compounds.

Properties

CAS No.

1092579-89-9

Molecular Formula

C13H18BrClN2OSi

Molecular Weight

361.73 g/mol

IUPAC Name

2-[(5-bromo-4-chloropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18BrClN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(15)11(14)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

ADGWXKWZPRTMRH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (150 mg, 0.704 mmol) in N,N-dimethylformamide (2 mL) was heated to 50° C. and stirred with methanesulfonyl chloride (58 μL, 0.75 mmol) at 70° C. for 2 hours and allowed to cool to room temperature. After addition of saturated aqueous sodium chloride, the reaction mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was dissolved in N,N-dimethylformamide (2 mL), cooled to 0° C., mixed with sodium hydride (55 wt % dispersion in mineral oil, 45 mg, 1.03 mmol) and [2-(chloromethoxy)ethyl]trimethylsilane (186 μL, 1.05 mmol) and stirred at room temperature for 3 hours. After addition of saturated aqueous sodium chloride, the reaction mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=20/1 (v/v)) to give the title compound as a pale yellow oil (158 mg, yield 62%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
58 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
45 mg
Type
reactant
Reaction Step Four
Quantity
186 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
62%

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